C12 NBD Globotriaosylceramide
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Overview
Description
C12 NBD Globotriaosylceramide is a biologically active derivative of globotriaosylceramide, tagged with a fluorescent C12 nitrobenzoxadiazole group. This compound is a type of glycosphingolipid, which are complex lipids consisting of glycans conjugated to a ceramide core. Glycosphingolipids play crucial roles in cellular processes, including cell recognition, signal transduction, and membrane stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12 NBD Globotriaosylceramide involves the conjugation of a fluorescent C12 nitrobenzoxadiazole group to globotriaosylceramide. The process typically includes the following steps:
Preparation of Globotriaosylceramide: This involves the enzymatic or chemical synthesis of globotriaosylceramide from simpler glycosphingolipids.
Tagging with C12 Nitrobenzoxadiazole: The globotriaosylceramide is then reacted with C12 nitrobenzoxadiazole under controlled conditions to form the fluorescently tagged derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of Globotriaosylceramide: Using optimized enzymatic or chemical methods.
Fluorescent Tagging: The large-scale reaction of globotriaosylceramide with C12 nitrobenzoxadiazole, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C12 NBD Globotriaosylceramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitrobenzoxadiazole group, altering its fluorescent properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
C12 NBD Globotriaosylceramide has numerous applications in scientific research, including:
Chemistry
Fluorescent Probes: Used as a fluorescent probe to study the behavior of glycosphingolipids in biological membranes.
Biology
Cellular Studies: Employed in studies of cellular uptake, trafficking, and metabolism of glycosphingolipids.
Medicine
Disease Models: Utilized in models of diseases such as Fabry disease to study the effects of glycosphingolipid accumulation and the efficacy of therapeutic interventions.
Industry
Mechanism of Action
C12 NBD Globotriaosylceramide exerts its effects through its interaction with cellular membranes and glycosphingolipid metabolism pathways. The fluorescent C12 nitrobenzoxadiazole group allows for the visualization of the compound’s distribution and dynamics within cells. The compound targets glycosphingolipid receptors and is involved in intracellular trafficking and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Globotriaosylceramide: The parent compound without the fluorescent tag.
C12 NBD Galactosylceramide: A similar compound with a galactose moiety instead of the globotriaosyl moiety.
Uniqueness
C12 NBD Globotriaosylceramide is unique due to its fluorescent C12 nitrobenzoxadiazole tag, which allows for the study of glycosphingolipid behavior in real-time. This feature distinguishes it from other glycosphingolipids and makes it a valuable tool in research .
Properties
Molecular Formula |
C54H91N5O21 |
---|---|
Molecular Weight |
1146.3 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C54H91N5O21/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(63)34(56-40(64)25-22-19-16-13-11-14-17-20-23-28-55-33-26-27-35(59(72)73)42-41(33)57-80-58-42)32-74-52-48(70)45(67)50(38(30-61)76-52)79-54-49(71)46(68)51(39(31-62)77-54)78-53-47(69)44(66)43(65)37(29-60)75-53/h21,24,26-27,34,36-39,43-55,60-63,65-71H,2-20,22-23,25,28-32H2,1H3,(H,56,64)/b24-21+/t34-,36+,37+,38+,39+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1 |
InChI Key |
ZSXIFORFOSGBPE-NQOROTTDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |
Origin of Product |
United States |
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